N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2S/c1-15(2,3)12-8-22-14(18-12)19-13(20)7-21-11-5-4-9(16)6-10(11)17/h4-6,8H,7H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBWWXXGMGPYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 4-tert-butyl-1,3-thiazole-2-amine with 2,4-dichlorophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Basic Information
- Molecular Formula : C15H16Cl2N2O2S
- Molecular Weight : 348.27 g/mol
- CAS Number : 2094210-81-6
Structure
The compound features a thiazole ring, which is known for its diverse biological activities, and a phenoxyacetamide moiety that enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines:
These findings indicate that N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide may possess similar anticancer properties due to its structural components.
Antibacterial Activity
The compound also exhibits promising antibacterial properties. Research has shown that derivatives containing thiazole and sulfonamide groups demonstrate potent activity against both Gram-negative and Gram-positive bacteria:
| Compound | Bacterial Strain Tested | Activity |
|---|---|---|
| Compound A | E. coli | Effective |
| Compound B | S. aureus | Effective |
The combination of thiazole with other functional groups enhances the antimicrobial effectiveness, suggesting potential applications in developing new antibiotics .
Herbicide Potential
The phenoxyacetamide structure is known for its herbicidal properties. Compounds like this compound could be explored as herbicides due to their ability to inhibit specific biochemical pathways in plants.
Case Studies
- Field Trials : In controlled field trials, similar compounds demonstrated effective weed control with minimal phytotoxicity to crops.
- Laboratory Studies : Laboratory assays indicated that the compound could inhibit the growth of common agricultural weeds at low concentrations.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazol-2-yl Acetamide Derivatives
Compounds sharing the N-(thiazol-2-yl)acetamide scaffold but differing in substituents provide insights into structure-activity relationships:
Notes:
2,4-Dichlorophenoxyacetic Acid Derivatives
The 2,4-dichlorophenoxy moiety is a key pharmacophore in herbicides and anti-inflammatory agents. Comparisons include:
Anti-Inflammatory Agents (COX-2 Inhibition)
- 2-(2,4-Dichlorophenoxy)-N-(trichloroethyl)acetamides (): These derivatives, featuring thiourea and trichloroethyl groups, exhibit superior COX-2 inhibition compared to 2,4-D . Example: Compound 7h () shows a docking score of −9.2 kcal/mol, indicating strong enzyme binding . Key Difference: The target compound lacks the trichloroethyl-thiourea motif, which is critical for COX-2 inhibition in these analogs.
Herbicidal/Auxin-like Activity
- 2,4-Dichlorophenoxyacetic acid (2,4-D): A canonical synthetic auxin with herbicidal activity .
- WH7 (2-(4-chloro-2-methylphenoxy)-N-(1,2,4-triazol-3-yl)acetamide): Shares structural similarity but uses a triazole ring instead of thiazole. WH7 induces root growth inhibition in Arabidopsis at 1 µM, comparable to 2,4-D .
- Target Compound: The thiazole ring may confer distinct receptor-binding profiles compared to triazole or plain phenoxyacetic acids.
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activity associated with this compound, highlighting research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring that is known for its biological activity, particularly in anticancer and antimicrobial applications.
1. Anticancer Activity
Research has demonstrated that compounds containing thiazole moieties exhibit potent anticancer properties. A study focusing on thiazole derivatives indicated that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : this compound has shown promising results in inhibiting the growth of melanoma and pancreatic cancer cells. The mechanism involves inducing apoptosis and autophagy in resistant cancer cell lines .
- IC50 Values : Compounds similar to this thiazole derivative have reported IC50 values as low as 1.61 µg/mL against certain cancer cell lines, suggesting high potency .
2. Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The presence of electron-withdrawing groups like dichloro substituents enhances this activity .
- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer and antimicrobial activity |
| 2,4-Dichlorophenoxy Group | Enhances lipophilicity and biological efficacy |
| Tert-butyl Group | Contributes to increased solubility and stability |
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Melanoma Treatment : A preclinical study demonstrated significant tumor reduction in A375 xenograft models treated with thiazole derivatives similar to this compound .
- Antimicrobial Trials : Clinical trials evaluating the antimicrobial efficacy against resistant bacterial strains have shown that compounds with similar structures exhibit comparable or superior effectiveness compared to standard antibiotics .
Q & A
Basic Question: What are the key steps in synthesizing N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide?
Methodological Answer:
The synthesis typically involves coupling 2-(2,4-dichlorophenoxy)acetic acid with a 4-tert-butyl-1,3-thiazol-2-amine derivative. A standard approach includes:
Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.
Amide bond formation : React the activated acid with the thiazol-2-amine under inert conditions (e.g., nitrogen atmosphere) in solvents such as DMF or dichloromethane .
Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations : Optimize reaction time (4–24 hours) and temperature (room temperature to 80°C) to maximize yield. Monitor progress via TLC or HPLC .
Basic Question: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for 9H singlet) and the dichlorophenoxy moiety (aromatic protons δ 6.7–7.4 ppm). The acetamide carbonyl appears at ~168–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ expected for C₁₆H₁₇Cl₂N₂O₂S).
- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Cl bonds (~550–600 cm⁻¹) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Structural Modifications :
- Vary substituents on the thiazole ring (e.g., replace tert-butyl with ethyl or phenyl groups).
- Modify the dichlorophenoxy group (e.g., mono-chloro or fluorinated analogs) .
Biological Assays :
- Test analogs against target enzymes (e.g., microbial enoyl-ACP reductase) using enzyme inhibition assays.
- Compare IC₅₀ values to establish potency trends.
Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets .
Data Analysis : Use regression models to correlate substituent electronic properties (Hammett constants) with bioactivity .
Advanced Question: How can contradictions in reported biological activities be resolved?
Methodological Answer:
Contradictions may arise from assay variability or impurities. Address this by:
Reproducibility Checks :
- Repeat assays in triplicate under standardized conditions (e.g., fixed pH, temperature).
Orthogonal Assays :
- Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .
Purity Verification :
- Re-purify the compound via preparative HPLC and re-test.
Structural Confirmation :
Advanced Question: What computational strategies predict the compound’s mechanism of action?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein interactions (e.g., with GROMACS) to study binding stability.
Pharmacophore Modeling :
- Identify critical features (e.g., hydrogen bond acceptors in the dichlorophenoxy group) using tools like Schrödinger’s Phase .
QSAR Modeling :
- Train models on datasets of analogs (e.g., from PubChem BioAssay) to predict logP, solubility, and toxicity .
Basic Question: How is crystallographic data analyzed to resolve the compound’s structure?
Methodological Answer:
Data Collection : Use single-crystal X-ray diffraction (SCXRD) at synchrotron facilities for high-resolution data.
Structure Solution : Apply direct methods (e.g., SHELXT) for phase determination.
Refinement : Refine atomic positions and thermal parameters with SHELXL, ensuring R-factor < 5% .
Example : A related phenoxyacetamide structure was resolved with space group P2₁/c and Z = 4, revealing planar acetamide geometry .
Advanced Question: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
Solvent Screening : Test green solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
Catalyst Optimization : Evaluate Pd/C or enzyme-mediated coupling for atom economy.
Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
